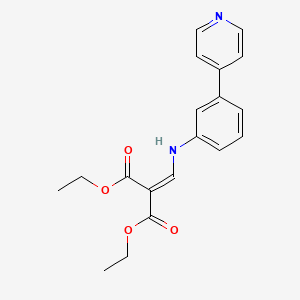

Diethyl (((3-(4-pyridyl)phenyl)amino)methylene)malonate

Description

Properties

CAS No. |

40034-45-5 |

|---|---|

Molecular Formula |

C19H20N2O4 |

Molecular Weight |

340.4 g/mol |

IUPAC Name |

diethyl 2-[(3-pyridin-4-ylanilino)methylidene]propanedioate |

InChI |

InChI=1S/C19H20N2O4/c1-3-24-18(22)17(19(23)25-4-2)13-21-16-7-5-6-15(12-16)14-8-10-20-11-9-14/h5-13,21H,3-4H2,1-2H3 |

InChI Key |

YCVBJXPHYHMMRG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=CNC1=CC=CC(=C1)C2=CC=NC=C2)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl (((3-(4-pyridyl)phenyl)amino)methylene)malonate typically involves the reaction of diethyl malonate with 3-(4-pyridyl)aniline under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, in an ethanol solvent. The mixture is heated under reflux to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow reactors may be employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Diethyl (((3-(4-pyridyl)phenyl)amino)methylene)malonate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms on the pyridine ring.

Scientific Research Applications

Antifungal Activity

Recent studies have indicated that derivatives of diethyl malonates, including Diethyl (((3-(4-pyridyl)phenyl)amino)methylene)malonate, exhibit antifungal properties. In vitro bioassays have shown that certain compounds within this class can inhibit the mycelial growth of Fusarium oxysporum, a significant phytopathogen. The most active derivatives demonstrated IC50 values lower than 0.5 µM, indicating potent antifungal activity superior to traditional fungicides such as mancozeb and iprodione .

Synthesis of Bioactive Compounds

This compound serves as an intermediate in the synthesis of more complex bioactive compounds. Its ability to undergo various chemical reactions allows researchers to modify its structure for targeted biological activity, enhancing its utility in drug development .

High-Performance Liquid Chromatography (HPLC)

The compound can be effectively analyzed using reverse-phase HPLC techniques. A typical method involves using acetonitrile, water, and phosphoric acid as the mobile phase, which can be adapted for mass spectrometry compatibility by substituting phosphoric acid with formic acid. This method is essential for isolating impurities and conducting pharmacokinetic studies on the compound .

Case Study 1: Antifungal Efficacy

A study conducted on diethyl malonates demonstrated their potential as fungistatic agents against Fusarium oxysporum. In this study, five different derivatives were synthesized and tested for their antifungal activity through dose-response assays. The results indicated that compounds with specific substituents on the aromatic ring exhibited enhanced antifungal properties, suggesting a pathway for developing new agricultural fungicides .

Case Study 2: Synthesis Methodologies

Research has explored various synthetic methodologies for diethyl malonates, including microwave-assisted synthesis techniques that improve yield and reduce reaction times. These advancements facilitate the rapid production of this compound and its derivatives, paving the way for further exploration in medicinal chemistry .

Mechanism of Action

The mechanism of action of Diethyl (((3-(4-pyridyl)phenyl)amino)methylene)malonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Halogen-Substituted Derivatives

Example Compounds :

- Diethyl {[(4-bromophenyl)amino]methylene}malonate (CAS: 101937-44-4, C₁₄H₁₆BrNO₄)

- Diethyl 2-(((4-chlorophenyl)amino)methylene)malonate (CAS: Not provided, C₁₃H₁₅ClNO₄)

- Diethyl {[(2,3,4-trifluorophenyl)amino]methylene}malonate (CAS: 100501-60-8, C₁₄H₁₄F₃NO₄)

Key Differences :

- Functional Impact : Halogens (Br, Cl, F) enhance electrophilicity and lipophilicity compared to the pyridyl group, which introduces hydrogen-bonding capability via its nitrogen atom. The 4-bromo derivative exhibits high synthetic yields (94%) due to favorable leaving-group properties , whereas the pyridyl analog’s synthesis may require optimized conditions due to steric and electronic effects.

Piperazine-Substituted Derivatives

Example Compounds :

- Dimethyl 2-(((3-((4-(4-fluorophenyl)piperazin-1-yl)methyl)phenyl)amino)methylene)malonate (7u)

- Dimethyl 2-(((3-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)phenyl)amino)methylene)malonate (7n)

Key Differences :

- Functional Impact : Piperazine substituents introduce basic nitrogen atoms, improving interactions with biological targets like enzymes or receptors. The pyridyl derivative lacks this pharmacophore but may exhibit unique binding modes via pyridine’s lone pair.

Trifluoromethyl and Heterocyclic Derivatives

Example Compounds :

- Diethyl ({[3-(trifluoromethyl)phenyl]amino}methylene)malonate (Precursor to Ethyl 4-oxo-8-trifluoromethylquinoline-3-carboxylate)

- Diethyl 2-{[(2-{[3-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]methylene}malonate (C₁₆H₂₀F₃N₃O₄)

Key Differences :

- Functional Impact : Trifluoromethyl groups enhance metabolic stability and membrane permeability. The pyridyl derivative’s lower logP may improve aqueous solubility, favoring pharmacokinetic profiles.

Biological Activity

Diethyl (((3-(4-pyridyl)phenyl)amino)methylene)malonate is a compound of interest due to its potential biological activities. This article examines its pharmacological properties, synthesis, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

This compound has the following chemical formula:

- Molecular Formula : C₁₄H₁₈N₂O₄

- Molecular Weight : 278.30 g/mol

The compound features a pyridine ring and an amino group, which contribute to its biological activity. The presence of these functional groups is critical for interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of 4-pyridyl-3-aminobenzaldehyde with diethyl malonate under acidic conditions. The general procedure includes:

- Preparation of Reactants : Combine 4-pyridyl-3-aminobenzaldehyde with diethyl malonate in a suitable solvent.

- Refluxing the Mixture : Heat the reaction mixture to promote condensation.

- Isolation and Purification : Use recrystallization techniques to purify the product.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer properties. It has been shown to inhibit cancer cell proliferation in various cancer lines, including breast and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

| Cancer Type | IC50 (µM) | Mechanism |

|---|---|---|

| Breast Cancer | 15.2 | Apoptosis induction |

| Colon Cancer | 12.5 | Cell cycle arrest |

Antimicrobial Activity

The compound also demonstrates antimicrobial activity against various bacterial strains. In vitro studies reveal that it is effective against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Case Studies

- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent inhibition of cell growth and increased apoptosis markers, highlighting its potential as a therapeutic agent in cancer treatment .

- Antimicrobial Efficacy Assessment : Research conducted by Zhang et al. (2020) focused on the antimicrobial properties of this compound against multidrug-resistant bacterial strains. The findings demonstrated that this compound could serve as a lead compound for developing new antibiotics .

Pharmacokinetics

Pharmacokinetic studies indicate that this compound has favorable absorption characteristics with moderate bioavailability. Its metabolic pathway involves hepatic metabolism, primarily through cytochrome P450 enzymes, leading to various metabolites that may also exhibit biological activity.

Q & A

Q. What are the standard synthetic routes for Diethyl (((3-(4-pyridyl)phenyl)amino)methylene)malonate, and how can reaction conditions be optimized?

The compound is typically synthesized via condensation of substituted anilines with diethyl ethoxymethylenemalonate (EMME). For example, heating 3-(4-pyridyl)aniline with EMME in toluene at 120–135°C for 6 hours yields the target product. Key parameters include stoichiometric equivalence (1:1 molar ratio of aniline to EMME), solvent selection (toluene or diphenyl ether), and temperature control to prevent decomposition. Purification via hexane or petroleum ether washing is common. Yields range from 55% to 90%, depending on substituent electronic effects and steric hindrance .

Q. How is this compound utilized in heterocyclic synthesis?

This compound serves as a precursor for quinolones and pyridine derivatives. For instance, thermal cyclization in diphenyl ether at 220–260°C facilitates Gould-Jacobs cyclization to form 4-oxo-1,4-dihydroquinoline-3-carboxylates. The malonate’s active methylene group enables condensation with aldehydes/ketones, followed by decarboxylation to generate nitrogen-containing heterocycles. This method is critical for synthesizing bioactive molecules like antidiabetic agents or antimicrobial quinolones .

Q. What analytical techniques are recommended for characterizing this compound?

Reverse-phase HPLC with acetonitrile/water/phosphate buffer (pH ~2.5) is effective for purity analysis. For structural confirmation, and NMR are essential to verify the methylene linkage and pyridyl/aryl substituents. Mass spectrometry (HRMS-ESI) provides accurate molecular weight validation. Crystallinity can be assessed via melting point comparison with literature values .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of this compound in cyclization reactions?

Electron-withdrawing groups (e.g., 4-pyridyl) enhance the electrophilicity of the methylene carbon, accelerating nucleophilic attack during cyclization. Conversely, electron-donating groups (e.g., methoxy) reduce acidity of the methylene proton, necessitating stronger bases (e.g., DIPEA) or higher temperatures. For example, reactions with β-ketoesters fail under mild conditions due to insufficient deprotonation, requiring optimized bases or solvent systems .

Q. What strategies improve the yield of Direct Reductive Amination (DRA) reactions involving this compound?

DRA with piperazine derivatives requires aldehyde intermediates (e.g., 3-formylphenyl malonates) and reducing agents like NaBH(OAc). Key factors include:

- Solvent polarity : DMF or THF enhances solubility of polar intermediates.

- Stoichiometry : Excess amine (1.2–1.5 equiv) ensures complete imine formation.

- Temperature : Reactions at 70–80°C improve kinetics without side-product formation. Yields for piperazine-substituted quinolones reach 66–84% under these conditions .

Q. What mechanistic insights explain the malonate’s role in tandem condensation-cyclization reactions?

The active methylene group undergoes deprotonation to form a resonance-stabilized enolate, which attacks electrophilic carbonyl groups (e.g., aldehydes). Subsequent cyclization eliminates ethanol and CO, forming aromatic heterocycles. DFT studies suggest that the pyridyl nitrogen stabilizes transition states via intramolecular hydrogen bonding, reducing activation energy .

Q. How can conflicting spectral data (e.g., melting point discrepancies) be resolved during synthesis?

Discrepancies in melting points (e.g., 79–81°C observed vs. 45–46°C literature) may arise from polymorphism or impurities. Solutions include:

- Recrystallization : Use mixed solvents (e.g., ethanol/hexane) to isolate pure polymorphs.

- Chromatography : Flash column chromatography with ethyl acetate/hexane gradients removes byproducts.

- DSC analysis : Differentiate polymorphic forms via thermal behavior .

Methodological Challenges and Solutions

Q. Why do some reactions with this compound fail to proceed, and how can this be mitigated?

Common issues include:

- Insufficient activation : Additives like PO or POCl enhance electrophilicity in sluggish reactions.

- Side reactions : Protect amine groups with Boc or Fmoc to prevent undesired nucleophilic attack.

- Solvent incompatibility : Replace polar aprotic solvents (DMF) with toluene for thermal stability .

Q. What are the limitations of using this compound in large-scale synthesis?

- Low volatility : Hinders distillation-based purification; switch to crystallization or chromatography.

- Sensitivity to moisture : Store under inert atmosphere (N/Ar) to prevent hydrolysis of the malonate ester.

- Byproduct formation : Optimize stoichiometry and use scavengers (molecular sieves) for water-sensitive steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.